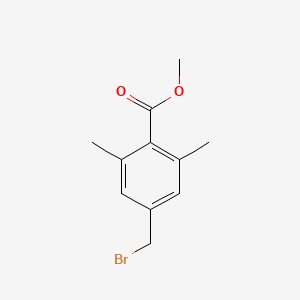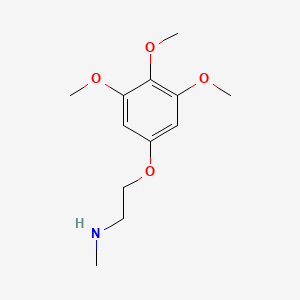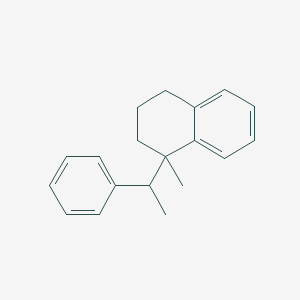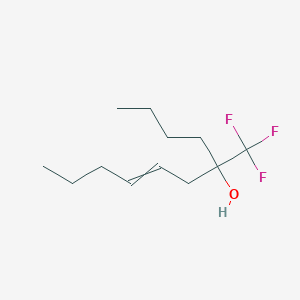
Methyl 4-(bromomethyl)-2,6-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(bromomethyl)-2,6-dimethylbenzoate is an organic compound with the molecular formula C11H13BrO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a bromomethyl group and two methyl groups at the 2 and 6 positions. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-(bromomethyl)-2,6-dimethylbenzoate can be synthesized through several methods. One common route involves the bromination of methyl 2,6-dimethylbenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction typically occurs in a solvent such as carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(bromomethyl)-2,6-dimethylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Applications De Recherche Scientifique
Methyl 4-(bromomethyl)-2,6-dimethylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential anti-HIV agents and aldose reductase inhibitors.
Materials Science: The compound is utilized in the design and synthesis of dendritic polymers, cage compounds, and fullerenes.
Organic Synthesis: It serves as a building block for the preparation of various complex organic molecules.
Mécanisme D'action
The mechanism of action of methyl 4-(bromomethyl)-2,6-dimethylbenzoate involves its reactivity at the benzylic position. The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This reaction proceeds through an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of bromide ion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar to methyl 4-(bromomethyl)-2,6-dimethylbenzoate but lacks the additional methyl groups at the 2 and 6 positions.
Methyl 4-bromobenzoate: Contains a bromine atom directly attached to the benzene ring instead of a bromomethyl group.
Methyl 2,6-dimethylbenzoate: Lacks the bromomethyl group and has only the methyl groups at the 2 and 6 positions.
Uniqueness
This compound is unique due to the presence of both the bromomethyl group and the two methyl groups at the 2 and 6 positions. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in specific synthetic applications .
Propriétés
Numéro CAS |
113899-80-2 |
|---|---|
Formule moléculaire |
C11H13BrO2 |
Poids moléculaire |
257.12 g/mol |
Nom IUPAC |
methyl 4-(bromomethyl)-2,6-dimethylbenzoate |
InChI |
InChI=1S/C11H13BrO2/c1-7-4-9(6-12)5-8(2)10(7)11(13)14-3/h4-5H,6H2,1-3H3 |
Clé InChI |
VOKUTGBFLOIDFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)OC)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)

![2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine](/img/structure/B14307322.png)


![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)



![5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14307347.png)

![2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester](/img/structure/B14307361.png)
![3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate](/img/structure/B14307362.png)

